Lipophilicity (LogP) Differentiation from N-Unsubstituted Parent Scaffold
The N-phenyl substitution on 4-amino-5-methyl-1H-pyrazole-3-carboxamide substantially increases lipophilicity compared to the N-unsubstituted parent compound (CAS 28668-16-8). For the N-unsubstituted parent, the calculated LogP is -0.47 (LogD at pH 7.4 = -0.47), whereas the addition of the N-phenyl group is estimated to shift LogP into the positive range (calculated LogP ~1.8–2.3 based on the phenyl fragment contribution of approximately +2.3 LogP units) [1]. This difference places the N-phenyl derivative within the optimal Lipinski LogP range (1–3) for passive membrane permeability, whereas the N-unsubstituted parent falls well below this range, predicting poor cellular uptake [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP/LogD) |
|---|---|
| Target Compound Data | Estimated LogP ~1.8–2.3 (N-phenyl derivative, CAS 178320-03-1) |
| Comparator Or Baseline | 4-Amino-5-methyl-1H-pyrazole-3-carboxamide (CAS 28668-16-8): measured/calculated LogP = -0.47, LogD (pH 7.4) = -0.47 |
| Quantified Difference | ΔLogP ≈ +2.3 to +2.8 units (N-phenyl vs. N-unsubstituted); shifts from hydrophilic (LogP < 0) to moderately lipophilic (LogP > 1.5) |
| Conditions | Calculated values; LogP for N-unsubstituted parent from chembase.cn database; phenyl fragment contribution estimated using standard fragment-based LogP calculation methods |
Why This Matters
For cell-based assays and in vivo studies, a LogP in the 1–3 range is strongly associated with adequate passive membrane permeability, making the N-phenyl derivative a more suitable starting scaffold for intracellular target engagement than the N-unsubstituted parent.
- [1] Chembase.cn. 4-Amino-5-methyl-1H-pyrazole-3-carboxamide (CAS 28668-16-8) physicochemical data: Acid pKa 13.44, LogD (pH 5.5) -0.47, LogD (pH 7.4) -0.47, LogP -0.47. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. PMID: 11259830. View Source
